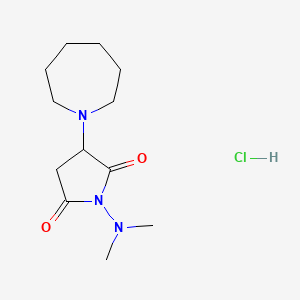
3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride
Vue d'ensemble
Description
3-(1-azepanyl)-1-(dimethylamino)-2,5-pyrrolidinedione hydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as gabapentin enacarbil, which is a prodrug of gabapentin. Gabapentin enacarbil is an anticonvulsant drug that is used to treat restless leg syndrome and postherpetic neuralgia. The purpose of
Mécanisme D'action
The exact mechanism of action of gabapentin enacarbil is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P. It has also been shown to increase the levels of inhibitory neurotransmitters, such as GABA. These effects result in a reduction in pain signals and an overall decrease in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin enacarbil has a number of advantages and limitations for lab experiments. One advantage is that it is well-tolerated and has a favorable safety profile. This makes it an attractive candidate for further research and development. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on gabapentin enacarbil. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the exploration of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of gabapentin enacarbil and to identify potential new targets for drug development.
Applications De Recherche Scientifique
Gabapentin enacarbil has been extensively researched for its potential applications in the field of medicine. This compound has been shown to be effective in the treatment of restless leg syndrome and postherpetic neuralgia. It has also been studied for its potential use in the treatment of neuropathic pain, fibromyalgia, and epilepsy. Gabapentin enacarbil has been shown to be well-tolerated and has a favorable safety profile.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-1-(dimethylamino)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2.ClH/c1-13(2)15-11(16)9-10(12(15)17)14-7-5-3-4-6-8-14;/h10H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXIOINTMDCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)N2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-3-{1-cyano-2-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3878903.png)
![1-benzyl-2-(4-nitrophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B3878910.png)
![ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878919.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878924.png)
![ethyl 5-amino-6-cyano-3-oxo-7-(3-pyridinyl)-2-(3-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B3878928.png)

![ethyl 2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878941.png)
![N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878945.png)
![ethyl 2-(3-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878956.png)
![5,7-diphenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3878972.png)
![N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thiophenecarbohydrazide](/img/structure/B3878977.png)
![ethyl 2-[2-(benzyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878986.png)
![3-ethyl-6-[2-(ethylthio)propyl]-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B3878992.png)
